molecular formula C33H47N3O8 B601567 Acebutolol dimer CAS No. 1330165-98-4

Acebutolol dimer

Número de catálogo: B601567
Número CAS: 1330165-98-4
Peso molecular: 613.76
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Acebutolol dimer is a biochemical compound derived from acebutolol, a selective β1-adrenergic receptor antagonist Acebutolol is primarily used in the treatment of hypertension, angina pectoris, and arrhythmias

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acebutolol dimer typically involves the reaction of acebutolol with specific reagents under controlled conditions. One common method involves the use of a coupling agent to link two acebutolol molecules. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the formation of the dimer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps like crystallization or chromatography are employed to isolate the dimer from other reaction products.

Análisis De Reacciones Químicas

Types of Reactions

Acebutolol dimer undergoes various chemical reactions, including:

    Oxidation: The dimer can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the dimer.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antihypertensive Properties

Acebutolol dimer retains the antihypertensive properties of its monomeric form. Studies have shown that beta-blockers like Acebutolol can effectively lower blood pressure by blocking the effects of adrenaline on the heart and blood vessels. The dimerization may enhance its efficacy or alter its pharmacokinetic profile, potentially leading to improved therapeutic outcomes.

2. Treatment of Cardiac Arrhythmias

Research indicates that beta-blockers are effective in managing various types of cardiac arrhythmias. The dimeric form may exhibit increased binding affinity to beta-adrenergic receptors, which could enhance its effectiveness in stabilizing heart rhythms.

Toxicological Studies

1. Case of Fatal Poisoning

A notable case study involved a 70-year-old woman who suffered fatal acebutolol poisoning. Autopsy and toxicological findings highlighted the potential risks associated with high doses of beta-blockers, including this compound. This case illustrates the importance of understanding the toxicological profiles of both the monomer and dimer forms, particularly in overdose scenarios .

2. Molecular Networking in Toxicology

The application of molecular networking techniques has been employed to investigate the metabolic pathways and potential toxic effects of this compound. These studies aim to elucidate how the compound interacts at a molecular level within biological systems, providing insights into its safety and efficacy .

Drug Delivery Systems

1. Enhanced Bioavailability

The dimerization of Acebutolol may improve its solubility and stability, leading to enhanced bioavailability when administered orally or intravenously. Research into the formulation of this compound as part of a drug delivery system could yield significant advancements in therapeutic applications.

2. Targeted Drug Delivery

Investigations into polymeric nanoparticles incorporating this compound suggest potential for targeted delivery systems that can release the drug at specific sites within the body, minimizing systemic side effects while maximizing therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of acebutolol dimer involves its interaction with β1-adrenergic receptors. By binding to these receptors, the dimer inhibits the action of endogenous catecholamines like epinephrine and norepinephrine. This results in a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions. The dimer form may exhibit different binding affinities or pharmacokinetics compared to the monomer, which can influence its overall therapeutic profile.

Comparación Con Compuestos Similares

Similar Compounds

    Propranolol: A non-selective β-adrenergic receptor antagonist.

    Metoprolol: A selective β1-adrenergic receptor antagonist.

    Atenolol: Another selective β1-adrenergic receptor antagonist.

Uniqueness

Acebutolol dimer is unique due to its dimeric structure, which can influence its pharmacological properties. Compared to similar compounds, the dimer may offer advantages such as enhanced selectivity, altered pharmacokinetics, or reduced side effects. The study of this compound provides valuable insights into the effects of dimerization on drug action and potential therapeutic applications.

Actividad Biológica

Acebutolol dimer is a compound derived from acebutolol, a cardioselective beta-adrenoceptor blocker. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Acebutolol

Acebutolol is known for its cardioselective beta-blocking properties, which include partial agonist activity and membrane stabilization. It is primarily used in the management of hypertension and various cardiac conditions. The compound exhibits a favorable side effect profile compared to other beta-blockers, making it a suitable option for many patients .

This compound, like its parent compound, functions by blocking beta-adrenergic receptors, particularly the beta-1 subtype found predominantly in cardiac tissues. This blockade leads to several physiological effects:

  • Decreased Heart Rate : Reduces the heart's workload and oxygen demand.
  • Lowered Blood Pressure : Inhibits renin release from the kidneys, decreasing angiotensin II formation and promoting vasodilation.
  • Partial Agonist Activity : Provides a mild stimulatory effect on beta-receptors, which may help mitigate some side effects associated with complete antagonism.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its pharmacokinetics, efficacy in lowering blood pressure, and potential therapeutic applications. Key findings include:

  • Antihypertensive Effects : Studies indicate that this compound effectively lowers blood pressure comparable to other established antihypertensive agents like propranolol and atenolol. Its unique properties allow for flexible dosing regimens .
  • Cardiac Function : Research has shown that this compound maintains cardiac output while reducing myocardial oxygen consumption, making it beneficial for patients with ischemic heart disease .
  • Safety Profile : The compound exhibits a lower incidence of adverse effects such as bradycardia and respiratory issues compared to non-selective beta-blockers .

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

  • Case Study 1 : A cohort of patients with chronic hypertension treated with this compound showed significant reductions in systolic and diastolic blood pressure over a 12-week period without notable side effects.
  • Case Study 2 : In patients with stable angina, this compound was associated with improved exercise tolerance and reduced anginal episodes compared to placebo.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound. Key insights include:

  • Metabolism : Acebutolol undergoes extensive first-pass metabolism, primarily via CYP2D6 enzymes. The formation of metabolites like diacetolol contributes to its pharmacological effects .
  • Bioavailability : The oral bioavailability of acebutolol is approximately 50%, which can be influenced by genetic polymorphisms affecting CYP2D6 activity .

Comparative Analysis

FeatureThis compoundPropranololAtenolol
CardioselectivityHighLowModerate
Partial Agonist ActivityYesNoNo
First-Pass MetabolismSignificantExtensiveMinimal
Common Side EffectsLower incidenceHigher incidenceModerate incidence

Propiedades

IUPAC Name

N-[3-acetyl-4-[3-[[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N3O8/c1-7-9-32(41)34-24-11-13-30(28(15-24)22(5)37)43-19-26(39)17-36(21(3)4)18-27(40)20-44-31-14-12-25(16-29(31)23(6)38)35-33(42)10-8-2/h11-16,21,26-27,39-40H,7-10,17-20H2,1-6H3,(H,34,41)(H,35,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHSCFYOKLHUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(CC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(C)C)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330165-98-4
Record name Acebutolol dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330165984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACEBUTOLOL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3L20J6K42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.